Pindone sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

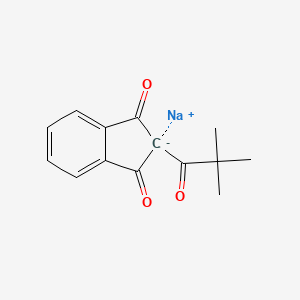

Pindone sodium salt is a useful research compound. Its molecular formula is C14H13NaO3 and its molecular weight is 252.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Rabbit Control

Pindone is primarily used to control European rabbit populations (Oryctolagus cuniculus), which are considered invasive and damaging to agriculture and native ecosystems. It is particularly effective in areas where other poisons, such as sodium fluoroacetate (1080), pose risks to non-target species or humans .

Efficacy Studies : Research indicates that pindone is most effective when administered in multiple doses over several days. A study demonstrated that rabbits exposed to pindone bait showed signs of poisoning typically within 6 to 12 days after ingestion, with mortality rates significantly influenced by the dosage and duration of exposure .

| Study | Dosage | Days to First Signs | Average Days to Death |

|---|---|---|---|

| Trial 1 | 4 g/kg | 8.13 | 10.63 |

| Trial 2 | 25 mg/kg | 6.83 | 9.17 |

| Trial 3 | Constant bait for 7 days | 8.5 | Varies |

Non-Target Species Risk Assessment

Research has also focused on the potential risks posed by pindone to non-target species, including birds and native mammals. The APVMA report highlights that while pindone poses risks, these can be managed through careful baiting practices and monitoring .

Key Findings :

- Pindone can cause both primary (direct consumption of bait) and secondary poisoning (predation on poisoned rabbits) in non-target species.

- Effective baiting techniques are crucial for minimizing risks to non-target fauna while maximizing control of rabbit populations .

Case Study 1: Efficacy in Urban Areas

In urban settings where traditional poisons cannot be used due to safety concerns, pindone has been successfully employed. A study evaluated its effectiveness in a semi-rural area where it was found that pindone significantly reduced rabbit populations over a controlled period while maintaining safety for domestic animals .

Case Study 2: Behavioral Impact on Rabbits

A laboratory study assessed the welfare impacts of pindone poisoning on rabbits. Results indicated that rabbits experienced significant welfare compromises due to internal hemorrhaging following exposure. The study emphasized the importance of humane treatment methods when using anticoagulants like pindone .

Environmental Considerations

The environmental impact of using pindone is a critical area of research. While it effectively controls rabbit populations, there are concerns regarding its effects on non-target species and ecosystems. Ongoing studies aim to refine baiting strategies that minimize these risks while ensuring effective pest management .

Propiedades

Número CAS |

6120-20-3 |

|---|---|

Fórmula molecular |

C14H13NaO3 |

Peso molecular |

252.24 g/mol |

Nombre IUPAC |

sodium;2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione |

InChI |

InChI=1S/C14H13O3.Na/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16;/h4-7H,1-3H3;/q-1;+1 |

Clave InChI |

PPRNMFDWJLACKG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |

SMILES canónico |

CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |

Key on ui other cas no. |

6120-20-3 |

Números CAS relacionados |

83-26-1 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.